Sanggenone H

描述

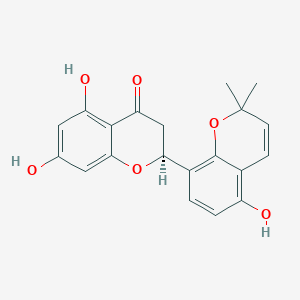

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKXSCQEJXHSW-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sanggenone H: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a naturally occurring flavonoid found in the root bark of Morus alba L., a plant with a long history in traditional medicine. As a member of the flavonoid family, this compound possesses a characteristic polyphenolic structure that contributes to its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Chemical Structure and Properties

This compound is classified as a flavanone, a subclass of flavonoids. Its chemical structure is characterized by a C6-C3-C6 carbon skeleton.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.35 g/mol | [1] |

| CAS Number | 86450-80-8 | [1] |

| SMILES | OC1=C2C(OC(C)(C=C2)C)=C([C@@]3([H])OC4=CC(O)=CC(O)=C4C(C3)=O)C=C1 | [1] |

| Solubility | Soluble in DMSO | [2] |

Note: Further experimental validation of computationally predicted properties is recommended.

Biological and Pharmacological Properties

Recent research has highlighted the potential of this compound as a modulator of key cellular signaling pathways, particularly in the context of cancer.

Inhibition of KRAS G12D Mutant

A significant finding is the identification of this compound as a potential inhibitor of the KRAS G12D mutant, a critical oncogenic driver in many cancers, including pancreatic, colorectal, and lung cancers.[3][4] Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the mechanism of this inhibition.

Mechanism of Action:

This compound is predicted to bind to the switch I/II regions of the KRAS G12D protein.[3] This interaction is crucial as these regions are key to the conformational changes that regulate KRAS activity. By binding to this pocket, this compound may lock the KRAS G12D protein in an inactive state, thereby inhibiting its downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.

The following diagram illustrates the proposed logical relationship of this compound's interaction with the KRAS G12D protein.

Quantitative Data:

Computational studies have provided the following quantitative data for the interaction between this compound and the KRAS G12D mutant protein:

| Parameter | Value | Method | Reference |

| Binding Affinity | -8.6 Kcal/mol | Molecular Docking | [3] |

This binding affinity is comparable to that of known reference inhibitors, suggesting that this compound is a promising candidate for further investigation.[3]

Experimental Protocols

While detailed experimental protocols for many aspects of this compound are not widely published, the following outlines the general methodologies that would be employed for its study, based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Morus alba root bark is depicted below.

Methodology:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction is often enriched with flavonoids like this compound.

-

Chromatography: The enriched fraction is further purified using a combination of column chromatography techniques, such as silica gel chromatography and Sephadex LH-20 column chromatography.

-

Final Purification: Final purification to obtain highly pure this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

In Silico Analysis of KRAS G12D Inhibition

The following provides a generalized protocol for the computational analysis of this compound's interaction with the KRAS G12D protein.

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the KRAS G12D mutant protein is obtained from the Protein Data Bank (PDB). The 2D structure of this compound is drawn and converted to a 3D structure, followed by energy minimization.

-

Molecular Docking: Molecular docking simulations are performed to predict the binding pose and affinity of this compound to the active site of KRAS G12D. The switch I/II pocket is typically defined as the target binding site.

-

Molecular Dynamics Simulation: To assess the stability of the this compound-KRAS G12D complex, molecular dynamics simulations are conducted over a specific time period (e.g., 100 ns). Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed.

Conclusion and Future Directions

This compound is a promising natural flavonoid with demonstrated potential as an inhibitor of the KRAS G12D mutant, a high-value target in oncology. The in silico data provide a strong rationale for further investigation into its therapeutic applications.

Future research should focus on:

-

Experimental Validation: In vitro and in vivo studies are essential to validate the inhibitory effect of this compound on KRAS G12D and to elucidate its precise mechanism of action.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is necessary for its development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective KRAS G12D inhibitors.

-

Exploration of Other Biological Activities: Given the broad range of activities associated with flavonoids, further screening of this compound for other potential therapeutic effects is warranted.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Sanggenone H: A Technical Guide to Its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and key biological interactions of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound is primarily isolated from various species of the genus Morus, commonly known as mulberry. The most cited source of this compound is the root bark of Morus alba L. (white mulberry)[1]. While specific quantitative data for this compound is not extensively available in the public domain, studies on the phytochemical composition of Morus species provide valuable context for its abundance.

The concentration of flavonoids in Morus alba varies significantly depending on the part of the plant, the specific cultivar, geographical location, and harvesting time[2][3][4]. The root bark, referred to as Mori Cortex in traditional medicine, is generally considered to have the highest concentration of prenylated flavonoids, including various sanggenones and kuwanons[1][5][6].

Table 1: Abundance of Related Flavonoids in Morus alba

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Kuwanon G | Root Bark | 24.05 ± 23.17 | [5] |

| Morusin | Root Bark | 10.98 ± 10.49 | [5] |

| Rutin | Leaves | Varies (up to ~4.2) | [3] |

| Isoquercitrin | Leaves | Varies (up to ~4.0) | [3] |

Note: This table provides context on the abundance of structurally related flavonoids in Morus alba. Specific quantitative data for this compound is limited in publicly available literature.

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve standard phytochemical techniques. The following protocols are generalized from methods reported for the analysis of flavonoids in Morus alba.

Extraction of Flavonoids from Morus alba Root Bark

-

Preparation of Plant Material: Air-dried root bark of Morus alba is ground into a coarse powder.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature or with gentle heating. Maceration, soxhlet extraction, or ultrasonication-assisted extraction can be employed.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Prenylated flavonoids like this compound are often enriched in the ethyl acetate fraction.

Isolation by Column Chromatography

-

Stationary Phase: The enriched fraction is subjected to column chromatography using silica gel or other suitable adsorbent as the stationary phase.

-

Mobile Phase: A gradient elution system of non-polar and polar solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) is used to separate the individual compounds.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined and further purified by repeated chromatography until a pure compound is obtained.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is commonly used[2][5].

-

Detection: The wavelength for detection is chosen based on the UV absorbance maximum of this compound.

-

Quantification: A calibration curve is generated using a purified standard of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Interactions and Signaling Pathways

Emerging research suggests that this compound and related compounds from Morus alba possess significant biological activities, including potential anticancer and metabolic regulatory effects.

Inhibition of KRAS Signaling Pathway

This compound has been identified as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers[7]. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling. Mutations in KRAS, particularly at the G12 position, can lock the protein in a permanently active state, leading to uncontrolled cell proliferation and survival.

The KRAS signaling cascade involves downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell growth and survival[8][9][10]. By inhibiting the mutated KRAS protein, this compound may block these downstream signals, thereby impeding cancer cell proliferation.

Figure 1. Proposed inhibitory action of this compound on the KRAS signaling pathway.

Modulation of the GLUT4 Signaling Pathway

While direct studies on this compound are limited, related compounds from mulberry, such as Sanggenone D and Kuwanon G, have been shown to regulate glucose metabolism by activating the GLUT4 pathway[11][12]. Glucose transporter type 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. Its translocation from intracellular vesicles to the plasma membrane is a critical step in glucose uptake.

The activation of AMP-activated protein kinase (AMPK) is a key signaling event that can trigger GLUT4 translocation, independent of insulin. It is plausible that this compound, sharing structural similarities with other bioactive mulberry flavonoids, may also influence this pathway.

Figure 2. Postulated involvement of this compound in the GLUT4 signaling pathway.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Morus alba, represents a promising natural product with potential therapeutic applications. While its primary source has been identified, further quantitative studies are necessary to establish its abundance in different Morus species and cultivars. The development of standardized and validated analytical methods is crucial for this purpose.

The preliminary evidence of its interaction with key signaling pathways, such as KRAS and potentially GLUT4, warrants more in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies, and exploring its potential for drug development, particularly in the areas of oncology and metabolic diseases.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]

- 6. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gaudichaudion H inhibits KRAS-mutant pancreatic cancer cell growth through interfering PDEδ-KRAS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. preprints.org [preprints.org]

Spectroscopic and Signaling Pathway Analysis of Sanggenone H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry. Flavonoids are a class of natural products known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural characterization of these complex molecules is crucial for understanding their mechanism of action and for potential drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible raw data for this compound, this guide utilizes representative data from a structurally similar flavonoid, Quercetin, to illustrate the principles of data presentation and analysis. Furthermore, this guide explores the potential interaction of flavonoids with key cellular signaling pathways and outlines a typical experimental workflow for spectroscopic analysis.

Data Presentation

The precise structural elucidation of a natural product like this compound relies on the careful analysis of its spectroscopic data. The following tables provide a template for the presentation of NMR and MS data, populated with representative values for Quercetin for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data of a Representative Flavonoid (Quercetin) in DMSO-d6 (500 MHz)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 9.55 | s | |

| 5 | 12.49 | s | |

| 6 | 6.18 | d | 2.0 |

| 8 | 6.40 | d | 2.0 |

| 2' | 7.67 | d | 2.2 |

| 5' | 6.88 | d | 8.5 |

| 6' | 7.54 | dd | 8.5, 2.2 |

| 3'-OH | 9.39 | s | |

| 4'-OH | 9.31 | s | |

| 7-OH | 10.79 | s |

Table 2: 13C NMR Spectroscopic Data of a Representative Flavonoid (Quercetin) in DMSO-d6 (125 MHz)

| Position | Chemical Shift (δ) ppm |

| 2 | 147.2 |

| 3 | 135.8 |

| 4 | 175.9 |

| 5 | 160.8 |

| 6 | 98.2 |

| 7 | 164.0 |

| 8 | 93.4 |

| 9 | 156.2 |

| 10 | 103.1 |

| 1' | 122.1 |

| 2' | 115.1 |

| 3' | 145.1 |

| 4' | 147.8 |

| 5' | 115.7 |

| 6' | 120.1 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural elucidation.

Table 3: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data of a Representative Flavonoid (Quercetin)

| Ion Mode | [M+H]+ (m/z) | Molecular Formula | Major Fragment Ions (m/z) |

| Positive | 303.0504 | C15H11O7 | 285, 257, 153, 137 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following are generalized protocols for the NMR and MS analysis of flavonoids.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified flavonoid in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of proton signals.

-

NMR Data Acquisition : Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm for flavonoids), and a relaxation delay of 1-5 seconds.

-

13C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

-

2D NMR : Perform a suite of two-dimensional NMR experiments to establish connectivity and spatial relationships.

-

COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons.

-

-

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the purified flavonoid (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography (LC) system for sample introduction.

-

Ionization : Electrospray ionization (ESI) is the most common ionization technique for flavonoids, and it can be performed in both positive and negative ion modes.

-

Data Acquisition :

-

Full Scan MS : Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-).

-

Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

-

Signaling Pathway and Workflow Visualization

Flavonoid Interaction with Cellular Signaling Pathways

Flavonoids are known to modulate various cellular signaling pathways, which underlies many of their biological activities. The PI3K/Akt/mTOR and MAPK pathways are two key signaling cascades that are often targeted by flavonoids.[1][2][3][4][5][6][7][8][9] The following diagram illustrates a simplified representation of how a flavonoid might interact with the MAPK signaling pathway.

Experimental Workflow for Spectroscopic Analysis

The structural elucidation of a natural product follows a systematic workflow, from isolation to data interpretation. The following diagram outlines the key steps in the spectroscopic analysis of a compound like this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of one- and two-dimensional NMR techniques along with high-resolution mass spectrometry, is indispensable for its unambiguous structural characterization. This guide provides a standardized framework for the presentation and interpretation of such data, using a representative flavonoid as a practical example. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in natural product chemistry and drug discovery. Furthermore, understanding the interaction of this compound with key cellular signaling pathways, such as the MAPK pathway, will be crucial in elucidating its therapeutic potential and mechanism of action. Future studies should focus on obtaining and publishing the complete and assigned spectroscopic data for this compound to facilitate further research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sanggenone H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a natural flavonoid compound that has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the flavanone class of polyphenols, it is primarily isolated from the root bark of plants of the Morus genus, commonly known as mulberry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for its characterization, and insights into its potential mechanism of action, particularly as a putative inhibitor of the KRAS G12D protein, a critical target in cancer therapy.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈O₆ | |

| Molecular Weight | 354.35 g/mol | |

| CAS Number | 86450-80-8 | |

| Appearance | Solid at room temperature | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-chromen-8-yl)chroman-4-one | |

| SMILES | CC1(C)OC2=C(C=C(C(C3=CC(O)=CC(O)=C4C3=O)CC4O)C=C2)C=C1 | |

| InChI Key | QPAKXSCQEJXHSW-INIZCTEOSA-N |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the following sections outline the expected spectral characteristics based on its chemical structure and data from similar flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR and ¹³C-NMR spectra of this compound would be complex due to the presence of numerous aromatic and aliphatic protons and carbons.

-

¹H-NMR: The spectrum is expected to show signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two benzene rings. Signals for the protons on the chromanone and chromene ring systems would also be present. The gem-dimethyl group on the chromene ring would likely appear as two distinct singlets in the upfield region. The hydroxyl protons would exhibit broad singlets, the chemical shifts of which would be dependent on the solvent and concentration.

-

¹³C-NMR: The spectrum would display 20 distinct carbon signals. The carbonyl carbon of the chroman-4-one moiety would be observed in the downfield region (typically δ 190-200 ppm). Aromatic carbons would resonate in the δ 100-165 ppm range. The quaternary carbon of the gem-dimethyl group and the other aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental composition of this compound, consistent with its molecular formula C₂₀H₁₈O₆. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely reveal characteristic losses of small molecules such as water (H₂O) and carbon monoxide (CO). Retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavonoids and would be expected to yield diagnostic product ions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups.

-

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group of the flavanone ring.

-

C=C Stretching: Aromatic C=C bond stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands corresponding to C-O stretching of the ether and hydroxyl groups would be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not extensively detailed in the literature, the following are generalized methodologies commonly employed for flavonoids.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The obtained spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

3.2.2. Mass Spectrometry

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

High-resolution mass spectra are acquired to determine the accurate mass and elemental composition.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

3.2.3. IR Spectroscopy

-

A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) using an FTIR spectrometer.

-

The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Potential Mechanism of Action: Inhibition of KRAS G12D

Recent computational studies have identified this compound as a potential inhibitor of the KRAS G12D mutant protein.[1] The KRAS protein is a key component of cellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly the G12D mutation, are frequently found in various cancers and lead to the constitutive activation of downstream signaling pathways, driving tumorigenesis.

The KRAS Signaling Pathway

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in the "on" state. This leads to the continuous activation of downstream effector pathways, including the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which promote uncontrolled cell proliferation and survival.

Caption: The KRAS signaling pathway and the putative inhibitory role of this compound.

Proposed Inhibitory Mechanism of this compound

Computational docking studies suggest that this compound may bind to the switch I and switch II regions of the KRAS G12D protein.[1] These regions are critical for the interaction of KRAS with its downstream effectors. By binding to this pocket, this compound may allosterically inhibit the function of KRAS G12D, preventing the activation of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling cascades.[1] This proposed mechanism provides a strong rationale for further experimental validation of this compound as a KRAS G12D inhibitor.

Experimental Workflow for Validating KRAS G12D Inhibition

The following workflow outlines a potential experimental approach to validate the computational findings and assess the anticancer activity of this compound.

Caption: Experimental workflow for the validation of this compound as a KRAS G12D inhibitor.

Conclusion

This compound is a promising natural product with potential anticancer activity, particularly through the inhibition of the KRAS G12D oncoprotein. While computational studies have provided a strong foundation for this hypothesis, further experimental validation is crucial. This technical guide has summarized the currently available physicochemical data for this compound and provided an outline of the experimental protocols necessary for its comprehensive characterization. The elucidation of its precise mechanism of action and the confirmation of its biological activity through rigorous experimental studies will be vital for its future development as a potential therapeutic agent.

References

Preliminary Insights into the Mechanism of Action of Sanggenone H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothesized Mechanisms of Action

Based on the current body of research on related sanggenones and other flavonoids, the preliminary studies suggest that Sanggenone H may exert its biological effects through two primary mechanisms:

-

Induction of Apoptosis in Cancer Cells: Drawing parallels from Sanggenone C, it is hypothesized that this compound may induce programmed cell death in cancerous cells via the mitochondrial (intrinsic) pathway. This is likely mediated by an increase in reactive oxygen species (ROS) and modulation of key apoptotic proteins.

-

Metabolic Regulation through Enzyme Inhibition and Glucose Transport: Insights from Sanggenone D suggest a potential role for this compound in metabolic control, specifically through the inhibition of α-glucosidase and the activation of the GLUT4 signaling pathway, which are critical for managing carbohydrate metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Sanggenone C and Sanggenone D, which serve as a proxy for the potential bioactivity of this compound.

Table 1: Cytotoxicity and Apoptosis Induction by Sanggenone C in HT-29 Colon Cancer Cells

| Parameter | Concentration (µM) | Result | Reference |

| Cell Viability | 0, 5, 10, 20, 40, 80 | Dose-dependent inhibition of proliferation | [1] |

| Apoptosis Induction | 10 | 15.4 ± 1.97% apoptotic cells | [1] |

| 20 | 26.3 ± 3.26% apoptotic cells | [1] | |

| 40 | 38.9 ± 3.13% apoptotic cells | [1] |

Table 2: α-Glucosidase Inhibition by Sanggenone D and Kuwanon G

| Compound | IC50 (mol/L) | Inhibition Type | Reference |

| Sanggenone D | 4.51 x 10⁻⁵ | Non-competition/anti-competition mixed | [2][3] |

| Kuwanon G | 3.83 x 10⁻⁵ | Competitive | [2][3] |

| Acarbose (Positive Control) | 3.10 x 10⁻⁷ | Not specified | [3] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways influenced by this compound, based on data from its analogs.

Apoptosis Induction Pathway (Hypothesized from Sanggenone C)

This pathway illustrates the proposed mechanism by which sanggenones may induce apoptosis in cancer cells.

Caption: Hypothesized apoptosis induction pathway of this compound.

GLUT4 Translocation Pathway (Hypothesized from Sanggenone D)

This diagram outlines the potential mechanism by which sanggenones may enhance glucose uptake in cells.

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

Screening Sanggenone H for Novel Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylated flavonoid isolated from the root bark of Morus species, belongs to a class of compounds that have demonstrated a wide array of biological activities. Structurally related sanggenones have been reported to possess anti-inflammatory, anticancer, antioxidant, and α-glucosidase inhibitory properties. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and offers detailed experimental protocols for its screening. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural product.

Known and Potential Biological Activities of this compound

Current research directly implicates this compound in anti-inflammatory and cytotoxic activities. Furthermore, computational studies have identified it as a potential anticancer agent. Based on the activities of structurally similar flavonoids, its potential as an α-glucosidase inhibitor and an antioxidant warrants investigation.

Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In a study by Zelova et al. (2014), this compound demonstrated significant inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) secretion in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. This suggests its potential in modulating inflammatory responses through the NF-κB signaling pathway.

Anticancer and Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human monocytic leukemia cells (THP-1). A study reported its half-maximal inhibitory concentration (IC50), indicating its ability to reduce cell viability[1]. While direct experimental evidence for its anticancer mechanism is limited, a computational study has identified this compound as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers, including pancreatic, colon, and lung cancer. The study predicted a strong binding affinity to the switch I/II pocket of the mutant protein, suggesting a potential mechanism for its anticancer effects[2][3].

Potential α-Glucosidase Inhibitory Activity

While direct studies on this compound are not yet available, related compounds such as Sanggenone D have shown potent α-glucosidase inhibitory activity, suggesting that this compound may also be a candidate for screening as an anti-diabetic agent.

Potential Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Although specific antioxidant assays for this compound have not been reported, its chemical structure suggests that it is likely to possess radical scavenging activity.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

| Compound | Assay | Cell Line/Target | IC50 / Inhibition | Reference |

| This compound | Cytotoxicity | THP-1 | > 10 µM | MedchemExpress |

| This compound | TNF-α Secretion | LPS-stimulated THP-1 | Significant inhibition at 10 µM | Zelova et al., 2014 |

| This compound | IL-1β Secretion | LPS-stimulated THP-1 | Significant inhibition at 10 µM | Zelova et al., 2014 |

| Sanggenone D | α-Glucosidase Inhibition | α-Glucosidase | 45.1 µM | (Source for Sanggenone D) |

| Compound | In Silico Assay | Target | Binding Affinity (kcal/mol) | Reference |

| This compound | Molecular Docking | KRAS G12D Mutant | -8.6 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening of this compound.

Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-1β) from LPS-stimulated macrophages.

Materials:

-

This compound

-

THP-1 human monocytic leukemia cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human TNF-α and IL-1β

-

96-well cell culture plates

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

To differentiate the cells into macrophages, seed the THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.

-

-

Treatment:

-

After differentiation, remove the PMA-containing medium and wash the adherent macrophages with PBS.

-

Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and incubate for 1 hour.

-

-

Stimulation:

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control).

-

Incubate the plates for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated control.

-

Cytotoxicity Assay (WST-1 Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

-

This compound

-

Target cell line (e.g., THP-1)

-

Complete culture medium

-

WST-1 reagent

-

96-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

In Silico Molecular Docking (for Anticancer Activity Prediction)

Objective: To predict the binding affinity and mode of interaction of this compound with a specific protein target (e.g., KRAS G12D).

Protocol Outline:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to the target protein.

-

-

Analysis:

-

Analyze the docking results to identify the best binding pose and the corresponding binding energy (in kcal/mol).

-

Visualize the protein-ligand interactions to understand the key residues involved in binding.

-

α-Glucosidase Inhibition Assay (Proposed for this compound)

Objective: To evaluate the potential of this compound to inhibit α-glucosidase activity.

Materials:

-

This compound

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium carbonate (Na2CO3)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

Protocol:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add 50 µL of different concentrations of this compound (dissolved in buffer with a small amount of DMSO if necessary).

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

-

Incubate the mixture at 37°C for 10 minutes.

-

-

Substrate Addition:

-

Add 50 µL of pNPG solution (5 mM in phosphate buffer) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 20 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition for each concentration of this compound.

-

Determine the IC50 value.

-

DPPH Radical Scavenging Assay (Proposed for this compound)

Objective: To assess the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

Protocol:

-

Sample and Control Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

-

DPPH Solution Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Reaction:

-

In a 96-well plate, add 100 µL of each sample or control dilution.

-

Add 100 µL of the DPPH solution to each well.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

This compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor-kappa B (NF-κB) dimers (p50/p65) to translocate to the nucleus, where they bind to the DNA and promote the transcription of pro-inflammatory genes, including TNF-α and IL-1β. This compound may interfere with this pathway at one or more steps, leading to a reduction in the production of these inflammatory mediators.

References

In Silico Prediction of Sanggenone H Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenone H, a natural flavonoid isolated from Morus alba (white mulberry), has garnered interest for its potential therapeutic properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. We will delve into the application of network pharmacology and molecular docking techniques, presenting detailed experimental protocols and summarizing the predicted targets in a structured format. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the computational prediction process.

Introduction

In silico drug target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery. By leveraging computational models and bioinformatics databases, researchers can identify potential protein targets for small molecules, thereby narrowing down the scope of experimental validation. This approach is particularly valuable for natural products like this compound, where a multitude of potential targets may exist. This guide will walk through a systematic in silico approach to predict and analyze the targets of this compound.

Network Pharmacology-Based Target Prediction

Network pharmacology provides a holistic view of drug action by analyzing the complex interactions between chemical compounds, protein targets, and diseases. The following protocol outlines a typical workflow for predicting the targets of this compound using this approach.

Experimental Protocol: Network Pharmacology

-

Compound Information Retrieval:

-

Obtain the 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem or MedChemExpress. The SMILES string for this compound is: OC1=C2C(OC(C)(C=C2)C)=C([C@@]3([H])OC4=CC(O)=CC(O)=C4C(C3)=O)C=C1.[1]

-

-

Target Prediction using SwissTargetPrediction:

-

Input the SMILES string of this compound into the SwissTargetPrediction web server (--INVALID-LINK--][2]">www.swisstargetprediction.ch).[2]

-

Select "Homo sapiens" as the target organism.

-

The server predicts potential targets based on a combination of 2D and 3D similarity to known ligands of a large collection of proteins.[2]

-

The output provides a list of probable targets, ranked by a probability score.

-

-

Construction of Compound-Target Network:

-

Compile a list of the top predicted targets from SwissTargetPrediction.

-

Utilize network visualization software, such as Cytoscape, to construct a compound-target network, illustrating the interactions between this compound and its predicted protein targets.

-

-

Protein-Protein Interaction (PPI) Network Analysis:

-

Input the list of predicted target proteins into the STRING database (string-db.org) to retrieve known and predicted protein-protein interactions.

-

Construct a PPI network to identify key hub proteins and functional modules that may be affected by this compound.

-

-

Gene Ontology (GO) and Pathway Enrichment Analysis:

-

Perform GO and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of predicted targets using a tool like DAVID or g:Profiler.

-

This analysis will identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly associated with the predicted targets.

-

Predicted Targets of this compound

The following table summarizes the top predicted protein targets for this compound based on a SwissTargetPrediction analysis. The targets are categorized by protein class.

| Target Class | Predicted Targets | Probability |

| Enzymes | Prostaglandin G/H synthase 2 (COX-2) | 0.245 |

| Carbonic anhydrase II | 0.245 | |

| Aldose reductase | 0.245 | |

| Xanthine dehydrogenase/oxidase | 0.245 | |

| Tyrosinase | 0.245 | |

| Catechol O-methyltransferase | 0.245 | |

| Phospholipase A2 | 0.137 | |

| Serine/threonine-protein kinase (e.g., AKT1, PRKCA) | 0.137 | |

| Tyrosine-protein kinase (e.g., SRC, EGFR) | 0.137 | |

| Matrix metalloproteinase (e.g., MMP-2, MMP-9) | 0.137 | |

| G-protein coupled receptors | Adenosine A1 receptor | 0.245 |

| Cannabinoid receptor 1 | 0.245 | |

| Opioid receptors | 0.137 | |

| Nuclear receptors | Estrogen receptor alpha | 0.137 |

| Ion channels | Voltage-gated calcium channel | 0.137 |

| Other Proteins | Serum albumin | 0.137 |

Note: Probabilities are derived from SwissTargetPrediction and represent the likelihood of interaction based on ligand similarity.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to estimate the binding affinity and to understand the interaction patterns between a ligand (this compound) and its predicted protein target.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Preparation of the Receptor (Protein):

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider key targets identified in a network pharmacology study of Morus alba flavonoids: AKT1 (PDB ID: 4EKL), PRKCA (PDB ID: 2GZV), and PLA2G2A (PDB ID: 1KPM).

-

Using molecular modeling software such as AutoDockTools, remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein.

-

Save the prepared protein in the PDBQT file format.

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of this compound from its SMILES string using a program like Open Babel or ChemDraw.

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

In AutoDockTools, set the torsional degrees of freedom for the ligand.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of the target protein. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of the most favorable binding site.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The command typically includes the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

-

-

Analysis of Docking Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.

-

Predicted Binding Affinities of this compound

The following table presents the predicted binding affinities of this compound with key protein targets, as determined by molecular docking simulations.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| AKT1 | 4EKL | -8.9 |

| PRKCA | 2GZV | -9.2 |

| PLA2G2A | 1KPM | -8.5 |

| COX-2 | 5IKR | -9.5 |

| Aldose reductase | 1US0 | -8.2 |

| Xanthine oxidase | 1N5X | -7.9 |

Note: These values are predictions from a single docking run and may vary slightly depending on the specific docking parameters used.

Visualizations

In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of this compound targets.

Predicted Signaling Pathway Involvement

Based on the enrichment analysis of predicted targets, this compound is likely to modulate several key signaling pathways. The diagram below illustrates the potential involvement of this compound in the PI3K-Akt signaling pathway, a crucial regulator of cell survival and proliferation.

Caption: Potential inhibition of the PI3K-Akt signaling pathway by this compound.

Conclusion

The in silico approaches of network pharmacology and molecular docking provide valuable insights into the potential molecular targets of this compound. The predictions suggest that this compound may exert its biological effects through the modulation of multiple targets, including key enzymes involved in inflammation and metabolic regulation, as well as critical nodes in cell signaling pathways such as the PI3K-Akt pathway. These computational findings lay a strong foundation for further experimental validation and support the potential of this compound as a multi-target therapeutic agent. This guide provides researchers with a comprehensive framework for conducting similar in silico investigations for other natural products.

References

- 1. Network Pharmacology, Molecular Docking, and Molecular Dynamic-Based Investigation on the Mechanism of Compound Chrysanthemum in the Treatment of Asthenopia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenone H: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry), represents a promising natural product with a diverse range of potential therapeutic applications. As a member of the sanggenon family of compounds, which are characterized by a Diels-Alder type adduct structure, this compound has garnered interest within the scientific community for its potential anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides a comprehensive review of the existing literature on this compound and its closely related analogs, summarizing key research findings, detailing experimental methodologies, and outlining the molecular pathways implicated in its bioactivity. Due to the limited availability of research exclusively focused on this compound, this review incorporates data from structurally similar compounds, such as Sanggenon A and C, to provide a broader understanding of its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of sanggenons are among their most well-documented biological activities. Research on compounds structurally similar to this compound, such as Sanggenon A, C, and O, has elucidated a clear mechanism of action involving the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Enzymes

Studies on Sanggenon C and O have demonstrated their potent ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at the protein level.[1][2] Furthermore, related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade responsible for the production of prostaglandins.[3][4][5][6]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of sanggenons are largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Sanggenon C and O have been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby inhibiting NF-κB activation in a dose-dependent manner.[1]

Activation of the Nrf2/HO-1 Pathway

In addition to suppressing pro-inflammatory pathways, related compounds like Kuwanon T and Sanggenon A have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress and inflammation.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and induces the expression of antioxidant genes, including HMOX1 (encoding HO-1). The induction of HO-1 has been shown to contribute to the anti-inflammatory effects of these compounds.[4]

Anticancer Activity

The anticancer potential of sanggenons has been demonstrated in various cancer cell lines. While specific data for this compound is limited, studies on Sanggenon C provide valuable insights into the potential mechanisms of action.

Induction of Apoptosis in Colon Cancer Cells

Sanggenon C has been shown to inhibit the proliferation of human colon cancer cell lines, including LoVo, HT-29, and SW480, in a dose- and time-dependent manner.[8] This antiproliferative effect is associated with the induction of apoptosis, or programmed cell death. The pro-apoptotic mechanism of Sanggenon C involves the generation of reactive oxygen species (ROS), which leads to the activation of the mitochondrial apoptosis pathway.[8] This is evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2.[8]

Quantitative Data for Related Sanggenons

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Sanggenon C | HT-29 (Colon) | MTT | Not specified | [8] |

| Sanggenon C | LoVo (Colon) | MTT | Not specified | [8] |

| Sanggenon C | SW480 (Colon) | MTT | Not specified | [8] |

| Sanggenone D | - | α-glucosidase inhibition | 45.1 | [9] |

| Kuwanon G | - | α-glucosidase inhibition | 38.3 | [9] |

Neuroprotective and Antiviral Potential

While direct experimental evidence for the neuroprotective and antiviral activities of this compound is currently lacking, the broader class of flavonoids, to which it belongs, is well-known for these properties.[10] Flavonoids have been shown to exert neuroprotective effects through their antioxidant and anti-inflammatory activities, protecting neuronal cells from oxidative stress and apoptosis.[10] Similarly, various flavonoids have demonstrated antiviral activity against a range of viruses by interfering with viral entry, replication, and protein synthesis.[11][12] Further research is warranted to specifically investigate the potential of this compound in these therapeutic areas.

Synthesis and Isolation

Isolation from Morus alba

This compound is naturally found in the root bark of Morus alba. The general procedure for isolating flavonoids from this source involves the following steps:

-

Extraction: The dried and powdered root bark is typically extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Purification: The flavonoid-rich fractions are further purified using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[13][14][15][16]

Chemical Synthesis

The total synthesis of complex flavonoids like this compound is a challenging endeavor due to their intricate stereochemistry. While specific synthetic routes for this compound are not widely published, general strategies for the synthesis of related flavonoids often involve Diels-Alder reactions to construct the characteristic heterocyclic core, followed by various functional group manipulations.[17][18][19][20]

Pharmacokinetics

The pharmacokinetic profile of this compound has not been specifically reported. However, flavonoids, in general, exhibit variable oral bioavailability due to factors such as poor aqueous solubility and extensive first-pass metabolism in the gut and liver.[21][22][23][24][25] They are often metabolized into glucuronidated and sulfated conjugates. The bioavailability and pharmacokinetic properties of this compound will be crucial to determine for its development as a therapeutic agent and may require formulation strategies to enhance its absorption and systemic exposure.

Experimental Protocols

Cell Culture and Reagents (General)

-

Cell Lines: RAW264.7 (murine macrophages), HT-29, LoVo, SW480 (human colon cancer).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents: Lipopolysaccharide (LPS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), primary and secondary antibodies for Western blotting.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB, p-IκBα, Nrf2, HO-1) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[26][27]

Conclusion and Future Directions

This compound, a prenylated flavonoid from Morus alba, holds significant promise as a therapeutic agent, particularly in the areas of inflammation and cancer. While research directly on this compound is limited, studies on its close structural analogs provide a strong foundation for its potential mechanisms of action, which primarily involve the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient and scalable methods for the isolation and total synthesis of this compound to ensure a consistent supply for research and development.

-

Quantitative Bioactivity: Comprehensive in vitro studies to determine the IC50 values of this compound in a panel of cancer cell lines and its specific effects on inflammatory markers.

-

In Vivo Efficacy: Preclinical animal studies to evaluate the in vivo efficacy of this compound in models of inflammation, cancer, neurodegenerative diseases, and viral infections.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to develop strategies to enhance its bioavailability.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic effects.

By addressing these key research areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel, natural product-based therapeutic agent.

References

- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway [mdpi.com]

- 10. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 12. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Total Syntheses of (-)-Conidiogenone B, (-)-Conidiogenone, and (-)-Conidiogenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Total Synthesis of (±)-Setigerumine I: Biosynthetic Origins of the Elusive Racemic Papaveracaea Isoxazolidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. total-synthesis-of-mansonone-e - Ask this paper | Bohrium [bohrium.com]

- 21. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and bioavailability of ST 1435 administered by different routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioavailability and pharmacokinetics of sublingual oxytocin in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 27. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the IC50 of Sanggenone H in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylflavonoid isolated from the root bark of Morus species (mulberry), has garnered interest within the scientific community for its potential anticancer properties. As with other members of the flavonoid family, its complex structure is anticipated to confer a range of biological activities, including cytotoxicity towards malignant cells. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function, in this case, the proliferation of cancer cells. This document provides detailed application notes and standardized protocols for determining the IC50 value of this compound in various cancer cell lines, a fundamental step in preclinical drug development. Furthermore, it outlines a hypothetical signaling pathway potentially targeted by this compound, based on the known mechanisms of structurally related flavonoids.

Data Presentation

A comprehensive literature search did not yield specific IC50 values for this compound in various cancer cell lines. However, studies on structurally similar compounds, such as Sanggenon C and Sanggenol L, have demonstrated cytotoxic effects against a range of cancer cell lines. This suggests that this compound is likely to exhibit similar activity. For researchers investigating this compound, the following table serves as a template to be populated with experimentally determined IC50 values. For reference, qualitative cytotoxic effects of related compounds are noted.

| Cancer Cell Line | Tissue of Origin | IC50 of this compound (µM) | Reference Compound Data |

| HCT-116 | Colon | Data to be determined | Sanggenon C shows dose-dependent inhibition.[1][2] |

| SW480 | Colon | Data to be determined | Sanggenon C shows dose-dependent inhibition.[1] |

| LoVo | Colon | Data to be determined | Sanggenon C shows dose-dependent inhibition.[1] |

| A2780 | Ovarian | Data to be determined | Sanggenol L shows a cytotoxic and antiproliferative effect.[3] |

| SKOV-3 | Ovarian | Data to be determined | Sanggenol L shows a cytotoxic and antiproliferative effect.[3] |

| OVCAR-3 | Ovarian | Data to be determined | Sanggenol L shows a cytotoxic and antiproliferative effect.[3] |

| PC-3 | Prostate | Data to be determined | Sanggenol L induces apoptosis.[4] |

| RC-58T | Prostate | Data to be determined | Sanggenol L induces apoptosis.[4] |

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used to determine the IC50 of a compound: the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell metabolic activity as an indicator of cell viability.[5][6] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

Materials:

-